REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7]([NH:8]C(=O)C(C)(C)C)=[CH:6][N:5]=[C:4]([CH2:15][C:16]([O:18][C:19](C)(C)C)=[O:17])[CH:3]=1.[Si](C=[N+]=[N-])(C)(C)C>Cl>[NH2:8][C:7]1[C:2]([CH3:1])=[CH:3][C:4]([CH2:15][C:16]([O:18][CH3:19])=[O:17])=[N:5][CH:6]=1
|
Name
|
Tert-butyl 2-(4-methyl-5-pivalamidopyridin-2-yl)acetate
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Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(=NC=C1NC(C(C)(C)C)=O)CC(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0.653 mL
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C)C=[N+]=[N-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
DISSOLUTION
|
Details
|
then re-dissolved in MeOH (10 ml)
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with glacial acetic acid
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
washed with NaHCO3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over NaSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=CC(=NC1)CC(=O)OC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |